molecular formula C11H16FNO4S B4503874 3-fluoro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide

3-fluoro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide

Cat. No.: B4503874
M. Wt: 277.31 g/mol
InChI Key: BRGZZLWWLIUUJG-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H16FNO4S and its molecular weight is 277.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.07840733 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophilic Fluorination Agents

Compounds with similar structural motifs have been utilized as electrophilic fluorinating reagents to improve the selectivity and efficiency of fluorination reactions. For instance, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been introduced as a novel fluorinating agent, highlighting its utility in enhancing product enantioselectivity in certain organic reactions (Yasui et al., 2011).

Supramolecular Architecture

The crystal structures of sulfonamide derivatives have been extensively studied to understand their supramolecular architecture. For example, the crystal structure analysis of certain benzenesulfonamide derivatives has shed light on their two-dimensional and three-dimensional architectures, driven by various intermolecular interactions (Rodrigues et al., 2015).

Photodynamic Therapy Applications

Sulfonamide derivatives with specific substitutions have been synthesized and characterized for their photophysical and photochemical properties. Such compounds are investigated for potential applications in photodynamic therapy, especially in cancer treatment, due to their high singlet oxygen quantum yield and fluorescence properties (Pişkin et al., 2020).

Cyclooxygenase-2 Inhibition

In the pharmacological field, certain sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2), showcasing the therapeutic potential of such compounds in developing anti-inflammatory drugs (Pal et al., 2003).

Carbonic Anhydrase Inhibition

Another significant area of application is the development of carbonic anhydrase inhibitors using sulfonamide derivatives. These compounds have been investigated for their potential in treating various disorders by inhibiting human carbonic anhydrase isoforms, highlighting their biomedical relevance (Gul et al., 2016).

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO4S/c1-16-7-3-6-13-18(14,15)9-4-5-11(17-2)10(12)8-9/h4-5,8,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGZZLWWLIUUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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